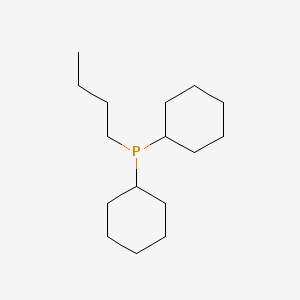
Butyldicyclohexylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Butyldicyclohexylphosphane can be synthesized through a reaction involving organic phosphoric acid and tert-butyl magnesium chloride, followed by a reaction with cyclohexyl borate. This process needs to be carried out under an inert atmosphere to prevent unwanted reactions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Butyldicyclohexylphosphane participates in several types of organic chemical reactions, including:
Suzuki Coupling Reactions: Utilizes palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution Reactions: Involves the replacement of a leaving group by a nucleophile.
Olefin Cyclization Reactions: Forms cyclic compounds from olefins.
Common reagents used in these reactions include palladium catalysts, aryl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Butyldicyclohexylphosphane is widely used in scientific research due to its role as a ligand in catalytic reactions. Some of its applications include:
Biology and Medicine: While specific applications in biology and medicine are less common, its role in facilitating complex organic syntheses can indirectly support pharmaceutical research.
Wirkmechanismus
The mechanism by which butyldicyclohexylphosphane exerts its effects is primarily through its function as a ligand. It coordinates with metal catalysts, such as palladium, to form active catalytic complexes. These complexes facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Vergleich Mit ähnlichen Verbindungen
Butyldicyclohexylphosphane is unique due to its bulky tert-butyl and dicyclohexyl groups, which provide steric hindrance and electron-rich properties. Similar compounds include:
Triphenylphosphine: A less bulky phosphine ligand commonly used in similar catalytic reactions.
Tricyclohexylphosphine: Another bulky phosphine ligand with similar steric properties but different electronic characteristics.
These comparisons highlight the unique balance of steric and electronic properties that this compound offers, making it a valuable ligand in various catalytic processes.
Eigenschaften
Molekularformel |
C16H31P |
|---|---|
Molekulargewicht |
254.39 g/mol |
IUPAC-Name |
butyl(dicyclohexyl)phosphane |
InChI |
InChI=1S/C16H31P/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h15-16H,2-14H2,1H3 |
InChI-Schlüssel |
HCBQMNULEUWRDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(C1CCCCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)
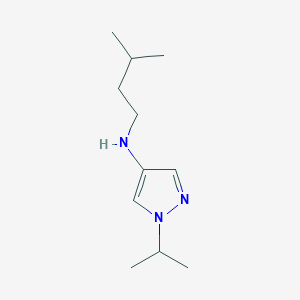
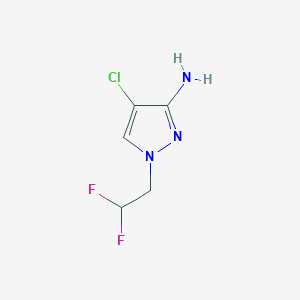
![3-cyclopropyl-N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737664.png)
![2-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11737669.png)
![4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B11737682.png)
![2-(4-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11737689.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11737696.png)
![1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737701.png)
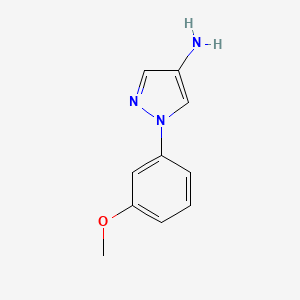
![3-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11737725.png)
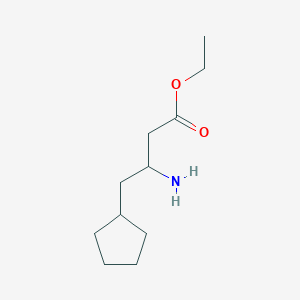
![3-cyclopropyl-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11737727.png)
![1-[(2S,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B11737733.png)
